3-Acetylhexanedioic acid

Description

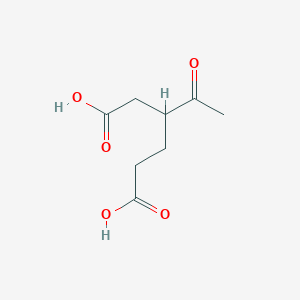

3-Acetylhexanedioic acid is a dicarboxylic acid derivative featuring a hexanedioic acid backbone substituted with an acetyl group (-COCH₃) at the third carbon position. Its molecular formula is C₈H₁₂O₆, with a molecular weight of 204.18 g/mol. This compound is primarily recognized as a tracer for secondary organic aerosol (SOA) formation derived from monoterpene oxidation in atmospheric chemistry studies . It is identified in ambient particulate matter (PM) and plays a role in understanding biogenic contributions to air quality and climate change .

Properties

IUPAC Name |

3-acetylhexanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-5(9)6(4-8(12)13)2-3-7(10)11/h6H,2-4H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLIOAJLCGOOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40776515 | |

| Record name | 3-Acetylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40776515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256352-91-7 | |

| Record name | 3-Acetylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40776515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetylhexanedioic acid can be synthesized through several methods. One common approach involves the acetylation of hexanedioic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the acetyl group to be introduced at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where hexanedioic acid is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetylhexanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Products may include hexanedioic acid derivatives with additional carboxyl groups.

Reduction: The primary product is 3-hydroxyhexanedioic acid.

Substitution: Various substituted hexanedioic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis

3-Acetylhexanedioic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful in synthesizing complex molecules. For instance, it can be converted into esters or amides, which are essential intermediates in the production of pharmaceuticals and agrochemicals.

2. Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of bioactive molecules, including those with antimicrobial and anti-inflammatory properties. Research has demonstrated that derivatives of this compound exhibit promising biological activities, which can be explored further for drug development.

Pharmaceutical Development

1. Antimicrobial Agents

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For example, modifications to the structure have led to compounds that show efficacy against various bacterial strains. A notable study reported that certain derivatives inhibited the growth of Gram-positive bacteria, indicating their potential as new antibiotics.

2. Drug Delivery Systems

In pharmaceutical formulations, this compound can be incorporated into drug delivery systems. Its properties facilitate the controlled release of active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy while minimizing side effects.

Biochemical Research

1. Metabolic Studies

In biochemical research, this compound is used to study metabolic pathways involving dicarboxylic acids. It serves as a substrate in enzymatic assays to investigate enzyme kinetics and mechanisms, contributing to our understanding of metabolic disorders.

2. Biomarker Development

The compound has been investigated as a potential biomarker for certain diseases due to its metabolic profile. Research indicates that changes in levels of this compound may correlate with specific pathological conditions, paving the way for non-invasive diagnostic tools.

Material Science

1. Polymer Production

this compound is employed in synthesizing biodegradable polymers. These polymers are gaining traction in various applications, including packaging and biomedical devices, due to their environmental benefits and compatibility with biological systems.

2. Coatings and Adhesives

The compound can also be used in formulating coatings and adhesives with enhanced properties such as adhesion strength and thermal stability. Its incorporation into formulations improves performance characteristics, making it suitable for industrial applications.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Versatile precursor for various chemical transformations |

| Pharmaceutical Development | Antimicrobial agents, drug delivery systems | Derivatives show antibacterial activity; controlled release capabilities |

| Biochemical Research | Metabolic studies, biomarker development | Changes in levels correlate with disease states |

| Material Science | Polymer production, coatings, adhesives | Enhances biodegradability and performance characteristics |

Case Studies

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was synthesized through a multi-step process involving esterification and subsequent reduction reactions.

Case Study 2: Biodegradable Polymer Development

Research conducted at a leading materials science institute showed that incorporating this compound into poly(lactic acid) (PLA) resulted in improved mechanical properties and degradation rates compared to pure PLA. This advancement is crucial for developing sustainable materials for packaging applications.

Mechanism of Action

The mechanism by which 3-acetylhexanedioic acid exerts its effects depends on its chemical interactions. The acetyl group can participate in various reactions, including nucleophilic addition and substitution. These reactions often involve molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following compounds share structural similarities with 3-acetylhexanedioic acid, differing in chain length, substituents, or oxidation states:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₈H₁₂O₆ | 204.18 | Hexanedioic acid + acetyl group at C3 |

| 3-Acetylpentanedioic acid | C₇H₁₀O₆ | 190.15 | Pentanedioic acid + acetyl group at C3 |

| 3-Isopropylpentanedioic acid | C₈H₁₄O₄ | 174.19 | Pentanedioic acid + isopropyl group at C3 |

| 3-Hydroxyglutaric acid (HGA) | C₅H₈O₅ | 148.11 | Glutaric acid + hydroxyl group at C3 |

| 3-Hydroxy-4,4-dimethylglutaric acid (HDMGA) | C₇H₁₂O₅ | 176.17 | Glutaric acid + hydroxyl at C3 and dimethyl at C4 |

| MBTCA (2,3-Dihydroxy-4-oxopentanoic acid) | C₅H₈O₅ | 148.11 | Oxo and dihydroxy groups on pentanoic acid |

Key Observations :

Environmental Roles and Atmospheric Concentrations

These compounds are biomarkers for SOA derived from monoterpenes (e.g., α-pinene, β-pinene) and isoprene. Their atmospheric concentrations vary based on precursor availability, oxidation pathways, and regional vegetation :

Key Observations :

- This compound is less frequently quantified than HGA or HDMGA due to analytical challenges, but its presence confirms monoterpene-derived SOA .

- Hydroxylated acids (HGA, HDMGA) are more polar and abundant in PM₂.₅, while acetylated analogs may partition into organic aerosol phases .

Biological Activity

3-Acetylhexanedioic acid, also known as 3-acetyl-1,6-hexanedioic acid, is a dicarboxylic acid with potential biological activities that have garnered interest in various fields of research. It is structurally characterized by an acetyl group attached to the third carbon of a hexanedioic acid backbone. This compound is not only important in organic synthesis but also exhibits various biological activities that are being explored for potential applications in medicine and agriculture.

Physical Properties

- Molecular Weight : 174.19 g/mol

- Solubility : Soluble in water and organic solvents.

- Melting Point : Not extensively documented, indicating a need for further characterization.

Antioxidant Properties

Research has indicated that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. A study highlighted its ability to scavenge free radicals, thereby reducing oxidative damage in cells. The compound demonstrated significant activity in various assays, including DPPH and ABTS radical scavenging tests, with IC50 values comparable to well-known antioxidants .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against a range of pathogenic microorganisms. In vitro studies showed that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has been shown to modulate inflammatory responses. Experimental models indicated that the compound can reduce the production of pro-inflammatory cytokines, which are implicated in various chronic diseases . This anti-inflammatory activity positions it as a candidate for further research in the treatment of inflammatory conditions.

Neuroprotective Effects

Emerging studies have suggested that this compound may offer neuroprotective benefits. Research involving neuronal cell lines has demonstrated that the compound can enhance cell viability under oxidative stress conditions, potentially through the upregulation of endogenous antioxidant defenses . This aspect warrants further investigation into its applicability in neurodegenerative diseases.

Case Study 1: Antioxidant Activity Assessment

A detailed study assessed the antioxidant capacity of this compound using various methodologies:

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH Scavenging | 0.5 |

| ABTS Scavenging | 0.6 |

| Reducing Power | 0.04 |

These results indicate that the compound exhibits potent antioxidant activity comparable to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

The antimicrobial efficacy was evaluated using disk diffusion methods against several pathogens:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings underscore the potential application of this compound in developing antimicrobial agents .

Q & A

Q. What analytical techniques are recommended for quantifying 3-Acetylhexanedioic acid in atmospheric particulate matter samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods for detection. For atmospheric studies, derivatization with BSTFA or similar agents improves volatility prior to GC-MS analysis. Ensure calibration with certified standards and validate recovery rates using spiked samples .

Q. What are the established protocols for ensuring the stability of this compound during laboratory storage and handling?

- Methodological Answer : Store at -20°C in airtight, amber vials to prevent degradation. Avoid exposure to moisture, heat, and strong acids/alkalis. Pre-experiment stability tests under varying conditions (e.g., pH, temperature) are critical for time-sensitive studies .

Q. In atmospheric chemistry studies, how is this compound utilized as a tracer for secondary organic aerosol (SOA) formation?

- Methodological Answer : It serves as a marker for α-pinene oxidation products in SOA. Correlate its concentration with other tracers (e.g., pinic acid) and use multivariate analysis to distinguish biogenic vs. anthropogenic sources. Field campaigns should include vertical profiling to assess atmospheric aging .

Q. What safety considerations are paramount when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Incompatible with strong oxidizing agents; segregate storage. Conduct risk assessments for waste disposal, particularly for acidic degradation products .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in EPR (Electron Paramagnetic Resonance) values of this compound reported across studies?

- Methodological Answer : Discrepancies may arise from matrix effects (e.g., particulate matter composition) or calibration differences. Normalize EPR data using internal standards (e.g., DMPO-OH adducts) and perform sensitivity analyses to quantify variability. Cross-validate with complementary techniques like fluorescence assays .

Q. What experimental strategies differentiate this compound from structurally similar dicarboxylic acids in environmental matrices?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with selective ion monitoring (SIM) to isolate unique fragmentation patterns. For complex samples, orthogonal separation methods (e.g., ion chromatography coupled with LC-MS) enhance specificity. Reference spectral libraries for isomer identification .

Q. When designing experiments to assess the oxidative potential of this compound in PM2.5, what control variables and validation methods are critical?

- Methodological Answer : Control for co-existing redox-active species (e.g., transition metals) via chelation (e.g., deferoxamine). Validate oxidative potential assays (e.g., DTT, EPR) using positive controls (e.g., quinones) and blank filters. Statistical modeling (e.g., PCA) can disentangle compound-specific contributions .

Q. How should researchers integrate this compound concentration data with atmospheric transport models to predict aerosol aging processes?

- Methodological Answer : Incorporate kinetic parameters (e.g., OH radical reaction rates) and hygroscopicity data into regional models (e.g., CMAQ). Validate model outputs with ground-based lidar and aircraft measurements. Sensitivity testing for boundary conditions (e.g., temperature, humidity) improves predictive accuracy .

Data Presentation Guidelines

- Tables : Include raw EPR values, R² coefficients for oxidative potential correlations, and detection limits for analytical methods .

- Figures : Use scatterplots to visualize tracer correlations in SOA studies and heatmaps for stability test results .

- Supplemental Data : Archive large chromatographic datasets or model inputs in repositories like Zenodo to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.